magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron
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Overview
Description
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is a semi-synthetic derivative of chlorophyll, which is the green pigment found in plants responsible for photosynthesis. This compound is water-soluble and is commonly used in various applications, including as a food additive and in alternative medicine. It is known for its vibrant green color and its ability to bind to certain environmental mutagens, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is typically synthesized from natural chlorophyll through a series of chemical reactions. The process involves the removal of the magnesium ion from the chlorophyll molecule, followed by the introduction of a copper ion. This transformation is achieved through the following steps:
Demetallation: The magnesium ion is removed from the chlorophyll molecule using acid treatment.
Copperation: The resulting compound is then treated with a copper salt solution to introduce the copper ion.
Industrial Production Methods
Industrial production of chlorophyllin b involves the extraction of chlorophyll from plant materials, followed by the chemical modification steps mentioned above. The process is optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The copper ion in chlorophyllin b can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Metal salts like zinc chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metal-chlorophyllin complexes and oxidized derivatives, which have different properties and applications.
Scientific Research Applications
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is studied for its role in photosynthesis and its interaction with other biomolecules.
Medicine: It has potential therapeutic applications, including its use as an antioxidant and in photodynamic therapy for cancer treatment.
Industry: this compound is used as a natural colorant in food and cosmetics, and as a biocompatible material in biomedical devices.
Mechanism of Action
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron exerts its effects through several mechanisms:
Binding to Mutagens: It binds to environmental mutagens, reducing their bioavailability and preventing DNA damage.
Antioxidant Activity: this compound scavenges free radicals, protecting cells from oxidative stress.
Photodynamic Therapy: In the presence of light, chlorophyllin b generates reactive oxygen species that can kill cancer cells.
Comparison with Similar Compounds
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron is unique compared to other similar compounds due to its water solubility and copper content. Similar compounds include:
Chlorophyll a: The primary pigment in plants, less soluble in water.
Chlorophyll b: Similar to chlorophyll a but with a different absorption spectrum.
Pheophytin: A derivative of chlorophyll without the central metal ion.
Chlorophyllin a: Another semi-synthetic derivative with different metal ions.
This compound stands out due to its specific applications in medicine and industry, particularly in photodynamic therapy and as a natural colorant.
Properties
CAS No. |
13962-39-5 |
---|---|
Molecular Formula |
C34H32MgN4O7 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
magnesium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-17,18-dihydroporphyrin-21-ide-2-carboxylate;hydron |
InChI |
InChI=1S/C34H34N4O7.Mg/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);/q;+2/p-2 |
InChI Key |
XYVUTWHYXOKLHS-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Isomeric SMILES |
[H+].[H+].[H+].CCC\1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Canonical SMILES |
[H+].[H+].[H+].CCC1=C2C=C3C(=C(C(=C(C4=NC(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)C(C4CCC(=O)[O-])C)CC(=O)[O-])[N-]3)C(=O)[O-])C.[Mg+2] |
Synonyms |
CHLOROPHYLLINB |
Origin of Product |
United States |
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